2-Chloro-3-(6-methyl-2-pyridyl)-1-propene
Overview
Description
2-Chloro-3-(6-methyl-2-pyridyl)-1-propene is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a chloro-substituted propene chain attached to a methyl-substituted pyridine ring. It is of interest in various chemical and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(6-methyl-2-pyridyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylpyridine and allyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Procedure: The 2-chloro-6-methylpyridine is reacted with allyl chloride under reflux conditions in an appropriate solvent like dimethylformamide or acetonitrile. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(6-methyl-2-pyridyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Addition: Halogens (e.g., bromine) in inert solvents like carbon tetrachloride.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 3-(6-methyl-2-pyridyl)-1-propene derivatives.
Addition: Formation of dihalides or hydrogenated products.
Oxidation: Formation of epoxides.
Reduction: Formation of saturated propyl derivatives.
Scientific Research Applications
2-Chloro-3-(6-methyl-2-pyridyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(6-methyl-2-pyridyl)-1-propene involves its interaction with specific molecular targets. The chloro group and the double bond in the propene chain make it reactive towards nucleophiles and electrophiles, respectively. This reactivity allows it to form covalent bonds with target molecules, potentially altering their function or activity. The exact molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(6-methyl-2-pyridyl)-1-propene
- 2-Iodo-3-(6-methyl-2-pyridyl)-1-propene
- 3-(6-Methyl-2-pyridyl)-1-propene
Uniqueness
2-Chloro-3-(6-methyl-2-pyridyl)-1-propene is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its bromo or iodo analogs. The chloro group is less reactive than bromo or iodo groups, making it more selective in certain reactions. Additionally, the methyl group on the pyridine ring influences the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)-6-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-7(10)6-9-5-3-4-8(2)11-9/h3-5H,1,6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNKHRRYHILNHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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